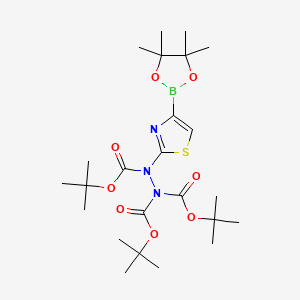

tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate

Description

This compound is a boronate ester derivative featuring a thiazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and a hydrazine-1,1,2-tricarboxylate moiety. Its structure combines a boronate ester (commonly used in Suzuki-Miyaura cross-coupling reactions ) with a thiazole heterocycle, which is prevalent in bioactive molecules and materials science. The tert-butyl ester groups enhance solubility in organic solvents while protecting reactive functional groups during synthetic procedures. This compound is likely employed in pharmaceutical intermediates or polymer chemistry, leveraging its boronate group for selective bond-forming reactions .

Properties

Molecular Formula |

C24H40BN3O8S |

|---|---|

Molecular Weight |

541.5 g/mol |

IUPAC Name |

tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate |

InChI |

InChI=1S/C24H40BN3O8S/c1-20(2,3)32-17(29)27(28(18(30)33-21(4,5)6)19(31)34-22(7,8)9)16-26-15(14-37-16)25-35-23(10,11)24(12,13)36-25/h14H,1-13H3 |

InChI Key |

UBOLPAQEVRFMBT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the dioxaborolane group: This step involves the reaction of the thiazole derivative with a boronic acid or ester in the presence of a suitable catalyst.

Attachment of the hydrazine tricarboxylate moiety: This step requires the reaction of the intermediate compound with hydrazine and tert-butyl chloroformate under controlled conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Coupling Reactions: The presence of the dioxaborolane group allows for Suzuki-Miyaura coupling reactions, which are useful in forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate has several scientific research applications:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, especially those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of tri-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition studies. The thiazole ring can interact with aromatic residues in proteins, potentially affecting their function. The hydrazine tricarboxylate moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, electronic, and functional properties of the target compound with structurally analogous boronate esters. Data are compiled from reagent catalogs, synthesis reports, and electronic property studies.

Key Findings:

The thiazole ring’s electron-deficient nature (vs. pyrazole or benzene) may alter regioselectivity in cross-coupling reactions .

Solubility and Stability: tert-Butyl groups improve solubility in nonpolar solvents, whereas morpholine or nitrile-containing analogs exhibit higher polarity . Hydrazine-tricarboxylate moieties in the target compound may confer chelating properties, useful in metal-catalyzed reactions .

Reactivity in Cross-Coupling :

- Boronate esters with electron-withdrawing groups (e.g., CF₃ in ) exhibit faster oxidative addition in palladium catalysis compared to electron-neutral thiazole systems .

- Pyrazole-based boronates (e.g., ) show superior stability under acidic conditions due to aromatic stabilization.

Absolute Hardness (η) :

- While direct data for the target compound is lacking, Pearson’s absolute hardness theory predicts that the thiazole’s lower electron density (vs. pyrazole or benzene) reduces η, increasing softness and reactivity toward soft electrophiles.

Biological Activity

Tri-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)hydrazine-1,1,2-tricarboxylate is a complex organic compound with potential biological applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazine moiety and multiple tert-butyl groups, which contribute to its stability and solubility. The dioxaborolane and thiazole functionalities are significant for its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that compounds similar to tri-tert-butyl hydrazine derivatives exhibit anticancer properties. For instance, hydrazine derivatives have been linked to inducing apoptosis in cancer cells without affecting normal cells. The specific mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines demonstrated that tri-tert-butyl derivatives do not induce significant cytotoxic effects at lower concentrations (10^-6 to 10^-4 M). This suggests a favorable therapeutic window for further development in targeted therapies .

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit certain enzymes critical for tumor growth.

- Targeted Drug Delivery : The ability to conjugate drugs via hydrazone linkages allows for targeted delivery to specific tissues such as bone resorption sites .

Data Tables

| Activity | Concentration Range (M) | Effect Observed |

|---|---|---|

| Cytotoxicity | 10^-6 to 10^-4 | No significant cytotoxicity |

| Anticancer Assays | Varies | Induction of apoptosis in cancer cells |

Case Studies

- Study on Hydrazine Derivatives : A study explored the use of hydrazine derivatives in targeted drug delivery systems. The results indicated that these compounds can effectively deliver therapeutic agents while minimizing side effects on healthy tissues .

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates compared to controls. These findings highlight the potential of tri-tert-butyl derivatives in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.